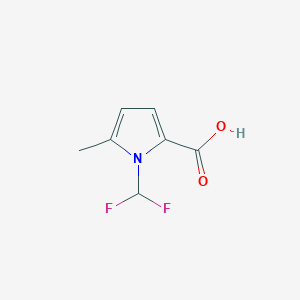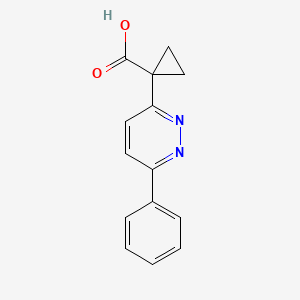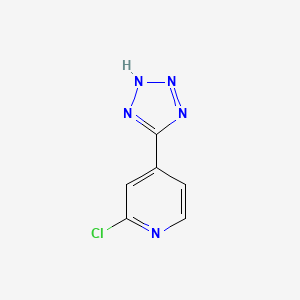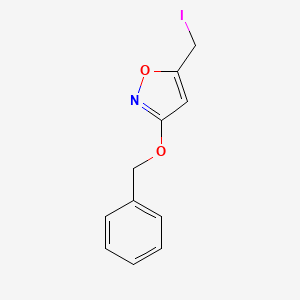
1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid
描述
“3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid” was confirmed by 1H NMR and HRMS analyses .Chemical Reactions Analysis
The fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar]. The resulting [Ar–Nin+2–CF2H] complex undergoes reductive elimination to release the difluoromethylarene with regeneration of LnNinX .作用机制
Target of Action
The primary target of the compound “1-(difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid” is succinate dehydrogenase . Succinate dehydrogenase is an important enzyme in the tricarboxylic acid cycle, which is crucial for energy production in cells .
Mode of Action
The compound acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it interferes with the tricarboxylic acid cycle, disrupting energy production within the cell . This leads to the death of the pathogen, making it an effective fungicide .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle, a crucial metabolic pathway in cells . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption affects the entire metabolic network, leading to a lack of energy production and ultimately, cell death .
Result of Action
The result of the action of “this compound” is the death of the pathogen . By inhibiting a key enzyme in the tricarboxylic acid cycle, it disrupts energy production within the cell, leading to cell death . This makes it an effective fungicide, capable of controlling a broad spectrum of fungal species .
生化分析
Biochemical Properties
1-(Difluoromethyl)-5-methyl-1H-pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of succinate dehydrogenase. Succinate dehydrogenase is a key enzyme in the mitochondrial electron transport chain, responsible for the oxidation of succinate to fumarate. By inhibiting this enzyme, this compound disrupts the electron transport chain, leading to a decrease in ATP production and energy metabolism in cells. This compound interacts with the enzyme’s active site, forming stable complexes that prevent the enzyme from functioning properly .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. By inhibiting succinate dehydrogenase, this compound impacts cell function by reducing ATP production, which is essential for cellular energy. This reduction in ATP levels can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. In particular, cells that rely heavily on oxidative phosphorylation, such as muscle and nerve cells, may experience significant functional impairments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with succinate dehydrogenase. The compound’s difluoromethyl and methyl groups interact with the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex. This binding prevents the enzyme from catalyzing the oxidation of succinate, leading to a buildup of succinate and a decrease in fumarate levels. Additionally, the inhibition of succinate dehydrogenase can trigger changes in gene expression related to metabolic pathways and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of succinate dehydrogenase and persistent disruptions in cellular energy metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity. At higher doses, toxic effects such as mitochondrial dysfunction, oxidative stress, and cell death have been observed. These adverse effects highlight the importance of carefully controlling the dosage to achieve the desired biochemical outcomes while minimizing potential harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial respiration. By inhibiting succinate dehydrogenase, the compound affects the tricarboxylic acid cycle and the electron transport chain. This inhibition leads to a decrease in ATP production and an accumulation of succinate, which can have downstream effects on other metabolic processes. The compound’s interactions with enzymes and cofactors involved in these pathways are critical for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The distribution of the compound within tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where succinate dehydrogenase is located. The compound’s targeting signals and post-translational modifications may direct it to specific mitochondrial compartments, enhancing its inhibitory effects. This localization is essential for the compound’s function, as it allows for direct interaction with the enzyme and efficient disruption of mitochondrial respiration .
属性
IUPAC Name |
1-(difluoromethyl)-5-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c1-4-2-3-5(6(11)12)10(4)7(8)9/h2-3,7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXIKIOBIKQPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)

![2-(Piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470905.png)



![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)

![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)

![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
